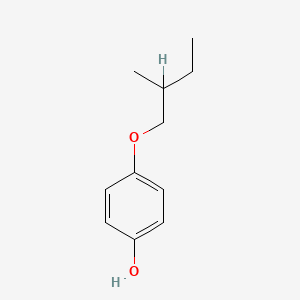

4-(2-メチルブトキシ)フェノール

説明

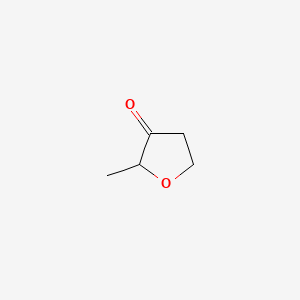

Synthesis Analysis

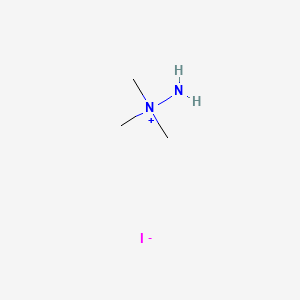

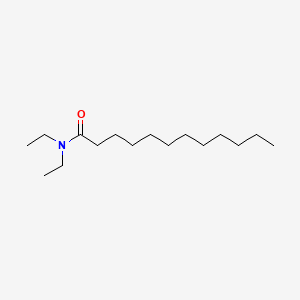

The synthesis of phenolic compounds with various substituents has been extensively studied. For instance, poly-4-[(2-methylphenyl)iminomethyl]phenol (P-2-MPIMP) was synthesized using different oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium, with the highest yield achieved using NaOCl as the oxidant . Another compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized from vanillin and p-anisidine using water as a solvent by the stirrer method, achieving a high yield of 95% . Additionally, the synthesis of methyl-4-(4-phenoxy)phenoxybutyrate was performed from 4-phenoxyphenol and methyl-γ-chlorobutyrate, with a yield of up to 82% under optimized conditions .

Molecular Structure Analysis

The molecular structures of these phenolic compounds have been characterized using various spectroscopic techniques and computational methods. For example, the structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol was characterized by density functional theory (DFT) calculations and compared with experimental infrared and electronic absorption spectra . Similarly, the molecular structure and spectroscopic data of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol were obtained from DFT calculations, and the geometry was fully optimized . The crystal and molecular structure of 2-methyl-4-(4-methoxyphenylazo)phenol was determined by X-ray single crystal diffraction and compared with PM3 semiempirical quantum mechanical method results .

Chemical Reactions Analysis

The reactivity and chemical behavior of these phenolic compounds have been explored through various analyses. For instance, the electrochemical properties of P-2-MPIMP were studied, showing that the polymer is a typical semiconductor . The non-linear optical properties of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol were computed, and the changes in thermodynamic properties were obtained in the range of 100-500 K . The radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol were assessed using various assays, indicating effective free radical scavenging activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these phenolic compounds have been characterized through various techniques. The thermal stability of P-2-MPIMP was analyzed by TG-DTA, indicating higher stability against thermal decomposition compared to its monomer . The antioxidant activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was tested using the DPPH method, resulting in a significant EC50 value . The hydrogen-bonding networks in derivatives of 2,6-bis(hydroxymethyl)phenol were investigated, revealing the formation of sheets and possible weak inter-sheet pi-pi interactions .

科学的研究の応用

化学的性質と識別

“4-(2-メチルブトキシ)フェノール” は、CAS番号: 67599-20-6、分子量: 180.25 の化学化合物です . その分子式は C11H16O2 です .

合成方法

近年、m-アリロキシフェノールの合成方法が革新され、官能基を持つ複雑なm-アリロキシフェノールの合成が可能になりました . 例えば、4-ヨードフェノールから3-(3,5-ジクロロ-4-ヒドロキシフェノキシ)フェノールを合成する4段階の方法が紹介されています .

材料科学における用途

“4-(2-メチルブトキシ)フェノール” は、プラスチック、接着剤、コーティングなど、さまざまな産業において幅広い用途を持っています . これらの材料の熱安定性と難燃性を向上させます .

抗酸化特性

この化合物は、その抗酸化効果で知られています . 酸化を効果的に抑制し、材料の劣化や分解を防ぎます .

紫外線吸収剤

“4-(2-メチルブトキシ)フェノール” は、紫外線吸収剤として使用されます . 紫外線による有害な影響から材料を保護するのに役立ちます .

難燃剤

また、難燃剤としても使用されています . この特性により、耐火性を必要とする材料の製造に役立ちます .

潜在的な生物活性

“4-(2-メチルブトキシ)フェノール” は、抗腫瘍作用や抗炎症作用など、潜在的な生物活性を示します . これらの特性を完全に理解し、活用するには、さらなる研究が必要です。

作用機序

Target of Action

As a phenolic compound, it may interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

Phenolic compounds, in general, are known for their antioxidant properties, which involve neutralizing harmful free radicals in the body . They can also interact with proteins and enzymes, potentially altering their function .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to antioxidant activity and inflammation .

Pharmacokinetics

Phenolic compounds, in general, are known to be absorbed in the gastrointestinal tract, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Phenolic compounds are known to exert antioxidant effects at the molecular level, neutralizing harmful free radicals and reducing oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-methylbutoxy)phenol. For instance, the presence of other compounds, pH levels, temperature, and light exposure can affect the stability and activity of phenolic compounds .

Safety and Hazards

Phenol, 4-(2-methylbutoxy)- is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

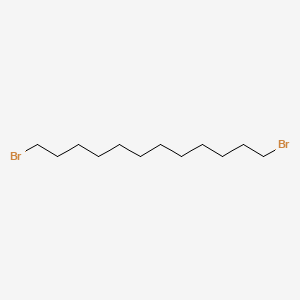

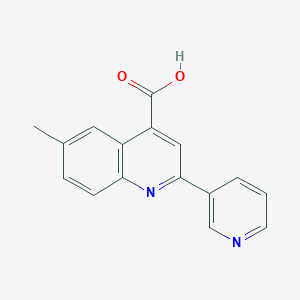

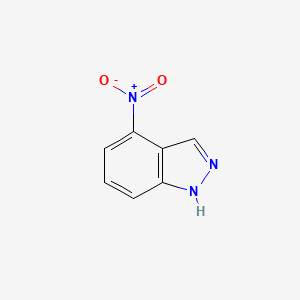

Relevant Papers One relevant paper found discusses the thermodynamic and surface characterization of a similar compound, (S)-5-dodecyloxy-2-[[[4-(2-methylbutoxy)phenyl]imino]methyl]phenol . The paper describes a capillary gas chromatographic method of analysis for each step in the reaction .

特性

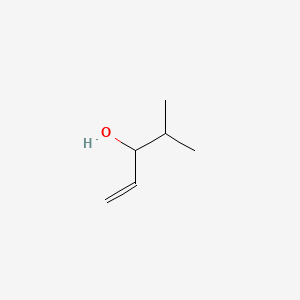

IUPAC Name |

4-(2-methylbutoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBIYCSSJYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886843 | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67599-20-6 | |

| Record name | 4-(2-Methylbutoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67599-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067599206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)